N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and 3-methylpiperidine.
Acylation Reaction: The 2,3-dichloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,3-dichlorophenyl)chloroacetamide.
Substitution Reaction: The N-(2,3-dichlorophenyl)chloroacetamide is then reacted with 3-methylpiperidine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide: can be compared with other acetamides, such as N-(2,3-dichlorophenyl)-2-(2-methylpiperidin-1-yl)acetamide or N-(2,3-dichlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dichlorophenyl group and the 3-methylpiperidine moiety can confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-10-4-3-7-18(8-10)9-13(19)17-12-6-2-5-11(15)14(12)16/h2,5-6,10H,3-4,7-9H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRUUSHNQPOPQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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